Diethyl(ethylsulfamoyl)amine

Description

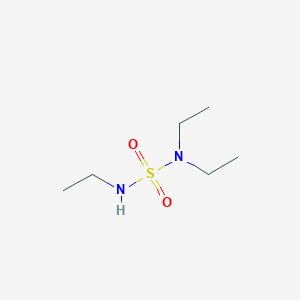

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(diethylsulfamoylamino)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-4-7-11(9,10)8(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGBCVVJGMDIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl Ethylsulfamoyl Amine

Classical Approaches to Sulfamide (B24259) Formation

Classical methods remain the cornerstone of sulfamide synthesis due to their reliability and well-understood mechanisms. These approaches typically involve the formation of a sulfur-nitrogen bond through the reaction of electrophilic sulfur-containing precursors with amine nucleophiles.

The most direct and widely employed method for constructing the sulfamide bond is the reaction between a sulfamoyl chloride and a primary or secondary amine. cbijournal.comrsc.org For the synthesis of the unsymmetrical Diethyl(ethylsulfamoyl)amine, this involves the nucleophilic substitution of a chloride atom from a sulfamoyl chloride by an amine.

This synthesis can be envisioned via two potential pathways:

Pathway A : The reaction of diethylsulfamoyl chloride with ethylamine (B1201723).

Pathway B : The reaction of N-ethylsulfamoyl chloride with diethylamine (B46881).

Pathway A is often more practical due to the greater commercial availability and stability of diethylsulfamoyl chloride. The reaction proceeds via the nucleophilic attack of the ethylamine nitrogen on the electrophilic sulfur center of diethylsulfamoyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. cbijournal.comresearchgate.net

The efficiency of the reaction between an amine and a sulfamoyl chloride is highly dependent on the reaction conditions. Key parameters such as solvent, temperature, and the choice of base are optimized to maximize yield and purity.

Solvent Effects : The reaction is typically conducted in aprotic, non-polar, or polar aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile, or 1,2-dichloroethane (B1671644) (DCE) to prevent unwanted side reactions with the solvent. organic-chemistry.orgthieme-connect.com The solvent choice affects the solubility of reactants and the ease of product isolation.

Temperature : The amination of sulfamoyl chlorides is an exothermic process. To control the reaction rate and minimize the formation of byproducts, the amine is usually added at a reduced temperature (e.g., 0 °C). cbijournal.com Subsequently, the reaction mixture is often allowed to warm to ambient temperature and stirred for a period ranging from a few hours to overnight to ensure completion. organic-chemistry.org

Pressure : For reactions involving liquid-phase, non-volatile amines such as diethylamine and ethylamine, atmospheric pressure is standard. Consequently, pressure is not a critical variable for optimization in this specific synthesis.

The following table summarizes typical conditions for the sulfamoylation of amines based on established literature for analogous compounds.

| Parameter | Condition | Rationale and Notes | Source |

|---|---|---|---|

| Solvent | Acetonitrile, Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Inert, aprotic solvents are used to prevent participation in the reaction. | organic-chemistry.orgthieme-connect.com |

| Temperature | 0 °C to Room Temperature | Initial cooling helps manage the exothermic nature of the reaction, followed by warming to ensure completion. | cbijournal.com |

| Base | Triethylamine (B128534), Pyridine (B92270) | A non-nucleophilic base is used to scavenge the HCl byproduct. | cbijournal.comresearchgate.net |

| Stoichiometry | ~1:1 ratio of amine to sulfamoyl chloride; 1-1.2 equivalents of base | Ensures efficient consumption of the limiting reagent while neutralizing all generated acid. | cbijournal.comresearchgate.net |

| Reaction Time | 1 to 24 hours | Dependent on the reactivity of the specific amine and sulfamoyl chloride used. | thieme-connect.comresearchgate.net |

While the reaction between sulfamoyl chlorides and simple alkylamines is often rapid and does not require a catalyst, certain reagents can act as promoters.

Bases as Promoters : Tertiary amines like triethylamine and pyridine are crucial promoters, functioning as acid scavengers that prevent the protonation of the reacting amine, thereby maintaining its nucleophilicity. researchgate.net

Lewis Acid Catalysis : Lewis acids have been shown to activate related sulfur(VI) halides. For example, calcium triflimide [Ca(NTf₂)₂] can activate less reactive sulfonyl fluorides for reactions with amines. thieme-connect.com While generally unnecessary for the reaction of a reactive sulfamoyl chloride with a nucleophilic alkylamine, a Lewis acid catalyst could theoretically be employed to enhance the reaction rate or enable the use of a less reactive amine.

A more fundamental approach to this compound involves its construction from basic precursors, notably sulfuryl chloride (SO₂Cl₂). This method proceeds in a stepwise fashion, allowing for the controlled introduction of the two different amine groups.

Formation of the Sulfamoyl Chloride Intermediate : Sulfuryl chloride is reacted with one of the amine substrates to generate the corresponding sulfamoyl chloride. For a controlled synthesis, sulfuryl chloride would be treated with diethylamine, typically using two equivalents of the amine—one as the nucleophile and the second as an in-situ base to capture the liberated HCl. This step yields diethylsulfamoyl chloride.

Reaction with the Second Amine : The resulting diethylsulfamoyl chloride is then reacted with ethylamine, again in the presence of a base, to form the final unsymmetrical sulfamide product, this compound. rsc.org

This stepwise process provides a high degree of control, making it a preferred classical method for preparing unsymmetrical sulfamides.

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, represent an efficient synthetic strategy. acs.org However, designing a selective MCR for an unsymmetrical sulfamide like this compound is inherently challenging. The similar nucleophilicity of diethylamine and ethylamine would likely lead to a statistical mixture of the desired unsymmetrical product along with the two corresponding symmetrical sulfamides (tetraethylsulfamide and N,N'-diethylsulfamide).

While advanced MCRs for sulfonamide synthesis have been developed, such as palladium-catalyzed three-component couplings involving boronic acids, these are typically specific for the synthesis of aryl sulfonamides and are not directly applicable to a fully aliphatic target. rsc.org Therefore, for this specific molecule, classical stepwise syntheses are generally more practical than multicomponent strategies.

Reaction of Amines with Sulfamoyl Chlorides

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that could be applied to the synthesis of this compound, potentially offering benefits in terms of efficiency, safety, and sustainability.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry : As a branch of "click chemistry," SuFEx utilizes highly stable and selectively reactive sulfonyl fluorides. The synthesis could proceed via the reaction of diethylsulfamoyl fluoride with ethylamine. organic-chemistry.org These reactions are often exceptionally clean and high-yielding and can be promoted by simple catalysts. thieme-connect.com

Electrochemical Synthesis : Green chemistry principles have driven the development of electrochemical methods. A direct synthesis of sulfonamides has been reported via the electrochemical oxidative coupling of thiols and amines. acs.org A future adaptation of this principle might allow for the selective co-electrolysis of a sulfur source with diethylamine and ethylamine.

Flow Chemistry : The adaptation of traditional batch syntheses to continuous flow systems can offer significant advantages, including superior heat management, enhanced safety, and ease of scalability. bohrium.com The reaction of diethylsulfamoyl chloride with ethylamine is a prime candidate for implementation in a flow reactor, allowing for precise control over the exothermic reaction.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates under mild conditions. Sulfamoyl chlorides have been activated using this technology to produce sulfamoyl radicals, which can then undergo further reactions. acs.org While current applications focus on C-S bond formation, this activation method opens new avenues for novel sulfamide synthesis strategies.

Palladium-Catalyzed C-N Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) and heteroatom-nitrogen bonds. While traditionally applied to the synthesis of N-arylimidazoles and related compounds, these principles can be extended to the formation of sulfur-nitrogen bonds found in sulfamides. mit.edu The synthesis of this compound via this approach would likely involve the coupling of a suitable sulfur-containing electrophile with an amine nucleophile.

A plausible pathway involves the reaction between diethylsulfamoyl chloride and ethylamine. The role of the palladium catalyst would be to facilitate the coupling, potentially lowering the activation energy and improving reaction efficiency and selectivity compared to uncatalyzed methods. The catalytic cycle typically involves oxidative addition of the electrophile to a Pd(0) species, followed by coordination of the amine, and subsequent reductive elimination to form the desired S-N bond and regenerate the catalyst.

Key components of such a catalytic system include:

Palladium Precatalyst: Complexes like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or preformed catalysts such as SPhos Pd G3 are often used. core.ac.uk

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Examples include Xantphos and SPhos. core.ac.ukmdpi.com

Base: A base is required to deprotonate the amine nucleophile, increasing its reactivity.

Although direct palladium-catalyzed synthesis of this specific aliphatic sulfamide is not extensively documented, related transformations provide a strong precedent. For instance, the palladium-catalyzed synthesis of sulfinamides from aryl halides and N-sulfinylamines demonstrates the viability of forming S-N bonds under mild conditions with high functional group tolerance. core.ac.uk This methodology highlights the potential for developing a similar strategy for aliphatic sulfamides.

Table 1: Representative Conditions for Palladium-Catalyzed N-Coupling Reactions

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Catalyst precursor | mit.edumdpi.com |

| Ligand | PPh₃, Xantphos, SPhos | Stabilize Pd(0), facilitate reaction steps | core.ac.ukmdpi.com |

| Base | K₂CO₃, Cs₂CO₃ | Activate the amine nucleophile | mit.edu |

| Solvent | Toluene, Dioxane | Reaction medium | core.ac.uk |

| Temperature | 65 - 100 °C | Provide energy for the reaction | researchgate.net |

Reductive Amination Pathways (if applicable to precursors)

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). jocpr.com This process is not used to form the final S-N bond in this compound but is directly applicable to the synthesis of its essential amine precursors: diethylamine and ethylamine.

The reaction proceeds in two stages, which are often performed in a single pot:

Imine/Enamine Formation: A primary or secondary amine reacts with a carbonyl compound to form an intermediate imine or enamine. libretexts.org

Reduction: The intermediate is then reduced to form the final amine. masterorganicchemistry.com

Synthesis of Precursors:

Ethylamine: Can be synthesized by the reductive amination of acetaldehyde (B116499) with ammonia.

Diethylamine: Can be formed through the reductive amination of acetaldehyde with ethylamine.

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Other common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation (H₂ over a metal catalyst like Pd or Ni). libretexts.orgmasterorganicchemistry.comyoutube.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild; selective for imines over ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and effective; often used for sensitive substrates. masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | More reactive; can reduce aldehydes/ketones directly. youtube.com |

| Hydrogen with Metal Catalyst | H₂/Pd, H₂/Ni | Effective but can reduce other functional groups. wikipedia.org |

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of sulfamides aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. tandfonline.com The classical synthesis of sulfonamides often involves sulfonyl chlorides and organic bases, which can be harsh and generate significant waste. researchgate.net

Modern, greener approaches include:

Solvent-Free or Aqueous Conditions: Performing reactions in water or under solvent-free mechanochemical conditions (ball milling) can drastically reduce organic solvent waste. rsc.orgrsc.org A facile synthesis of sulfonamides has been demonstrated in water, using equimolar amounts of reactants and omitting organic bases, with product isolation achieved by simple filtration. rsc.org

Catalytic Methods: Using catalysts, such as the nano-Ru/Fe₃O₄ system for coupling sulfonamides and alcohols, enhances atom economy by producing water as the only byproduct. acs.org The magnetic properties of such catalysts also allow for easy separation and recycling. acs.org

Alternative Reagents: Replacing hazardous reagents is a core principle. For example, solid sodium hypochlorite (B82951) (NaOCl·5H₂O) can be used in a one-pot, solvent-free mechanochemical process to generate sulfonyl chlorides in situ from disulfides, which then react with amines. rsc.org

These strategies significantly lower the Environmental Factor (E-factor), which is a key metric in green chemistry that measures the ratio of waste generated to the desired product. For instance, a mechanochemical sulfonamide synthesis was reported to have an E-factor of 1, compared to 112 for a traditional solution-based method. rsc.org

Stereoselective Synthesis of Related Chiral Analogues

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for creating chiral analogues that may have applications in asymmetric catalysis or medicinal chemistry. Chiral sulfamides and related sulfonamides are valuable as chiral auxiliaries, ligands, and pharmacophores. drexel.edusemanticscholar.orgacs.org

Methods for achieving stereoselectivity include:

Use of Chiral Auxiliaries: A chiral auxiliary, often derived from natural products like camphor (B46023) or sugars, can be temporarily incorporated into one of the reactants. drexel.edunih.gov This auxiliary directs the stereochemical outcome of the key bond-forming step. For example, (1S)-(+)-10-Camphorsulfonamide is an optically active building block used to synthesize other chiral sulfonamides. drexel.edu

Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemistry of the product. Palladium-catalyzed hydroamination of allenes with aryl sulfonamides has been shown to produce axially chiral sulfonamides with high enantioselectivity. acs.org

Resolution of Racemates: A racemic mixture of a chiral analogue can be separated into its constituent enantiomers, often through reaction with a chiral resolving agent to form diastereomers that can be separated by physical means like crystallization. acs.org

These strategies enable the synthesis of specific stereoisomers, which is critical when the biological activity or catalytic performance of a molecule is dependent on its three-dimensional structure. semanticscholar.orgacs.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Effective purification and isolation are critical steps in any synthetic sequence to ensure the final product meets the required standards of purity. For this compound and its synthetic intermediates, a combination of standard laboratory techniques would be employed.

Common purification methods include:

Crystallization: This is a primary technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. google.com For sulfathiazole, a related sulfonamide, recrystallization from aqueous propanol has been used to obtain a product of high purity. google.com

Chromatography:

Silica Gel Chromatography: This is a versatile and widely used method for separating components of a mixture based on their differential adsorption to a stationary phase (silica gel). nih.gov The product is isolated by eluting with a suitable solvent system, often a mixture of hexane and ethyl acetate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is used for both analytical and preparative-scale separations of sulfonamides. quora.com

Supercritical Fluid Chromatography (SFC): SFC is another effective technique for separating sulfonamides, often using columns such as aminopropyl or silica stationary phases. oup.com

Extraction: Liquid-liquid extraction is used during the workup phase to separate the product from unreacted starting materials, catalysts, and inorganic salts based on solubility differences between two immiscible liquid phases (e.g., an organic solvent and water).

Filtration: This simple technique is used to isolate a solid product from a liquid phase, such as after crystallization or precipitation. rsc.org

The choice of purification method depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities present. quora.com

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of Diethyl Ethylsulfamoyl Amine

Vibrational Spectroscopy Analysis (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of Diethyl(ethylsulfamoyl)amine. The vibrational modes are directly related to the molecule's geometry and electronic structure.

To achieve a precise assignment of the numerous vibrational modes in the IR and Raman spectra of this compound, quantum chemical calculations are employed. nih.govrsdjournal.org Density Functional Theory (DFT), particularly using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), allows for the optimization of the molecular geometry and the calculation of harmonic vibrational frequencies. mdpi.com The calculated frequencies, often scaled to correct for anharmonicity and basis set limitations, can be correlated with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is then used to determine the contribution of individual internal coordinates (stretching, bending, torsion) to each normal mode of vibration. nih.gov

Below is a representative table of theoretically assigned vibrational modes for the key functional groups in this compound, based on computational studies of analogous sulfonamide and amine structures.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Assignment (PED Contribution) |

| ν(N-H) | ~3350 | N-H stretching (~98%) |

| νas(S=O) | ~1350 | Asymmetric S=O stretching (~85%) |

| νs(S=O) | ~1160 | Symmetric S=O stretching (~80%) |

| ν(S-N) | ~910 | S-N stretching (~60%) + other modes |

| ν(C-N) | ~1140 | C-N stretching (~55%) |

| δ(N-H) | ~1530 | N-H in-plane bending |

Note: These are typical values for related structures and serve as a predictive guide.

The experimental IR and Raman spectra of this compound are characterized by absorption bands corresponding to its specific functional groups. These bands can be assigned based on established correlation tables and comparison with the computed spectra.

N-H Group: As a secondary sulfonamide, the molecule is expected to exhibit a distinct N-H stretching vibration (νN-H). This typically appears as a single, moderately intense band in the IR spectrum in the region of 3300-3200 cm⁻¹. The N-H bending vibration (δN-H) is expected around 1550-1520 cm⁻¹. rsc.org

S=O Group: The sulfonyl group (SO₂) gives rise to two prominent and intense stretching vibrations: an asymmetric stretch (νasS=O) and a symmetric stretch (νsS=O). For sulfonamides, these bands are typically observed in the ranges of 1370-1330 cm⁻¹ and 1170-1150 cm⁻¹, respectively. rsc.org These are among the most intense and diagnostically useful peaks in the IR spectrum.

C-N Group: The stretching vibrations of the carbon-nitrogen bonds (νC-N) within the ethyl groups are expected in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹. pearson.com These bands are often of medium to weak intensity and may be coupled with other vibrations.

| Functional Group | Characteristic Vibration | Typical IR Frequency Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3200 |

| Bend | 1550 - 1520 | |

| S=O | Asymmetric Stretch | 1370 - 1330 |

| Symmetric Stretch | 1170 - 1150 | |

| C-N | Stretch | 1250 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise molecular structure of this compound by providing detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen, carbon, and nitrogen atoms.

A complete assignment of the NMR signals confirms the molecular constitution.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each of the three ethyl groups. The N'-ethyl group would present as a quartet (CH₂) coupled to a triplet (CH₃). The two ethyl groups on the tertiary amine nitrogen may be non-equivalent due to restricted rotation around the S-N bond, potentially giving rise to two sets of quartets and triplets. The N-H proton of the sulfonamide group is expected to appear as a broad singlet, with a chemical shift that can be concentration-dependent. nih.gov

¹³C NMR: The carbon-13 NMR spectrum would confirm the carbon framework. Due to the potential non-equivalence of the N,N-diethyl groups, up to six distinct carbon signals could be observed: two for the N'-ethyl group and four for the two N,N-diethyl groups. The chemical shifts are influenced by the adjacent heteroatoms (N, S). nih.gov

¹⁵N NMR: While less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the electronic environment of the two distinct nitrogen atoms. The sulfonamide nitrogen would have a different chemical shift compared to the tertiary amine nitrogen.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |

| Proton Group | Predicted δ (ppm) & Multiplicity | Carbon Group |

| -NH-CH₂-CH₃ | ~1.1 (t) | -NH-CH₂-CH₃ |

| -NH-CH₂-CH₃ | ~3.1 (q) | -NH-CH₂-CH₃ |

| -N(CH₂-CH₃)₂ | ~1.2 (t) | -N(CH₂-CH₃)₂ |

| -N(CH₂-CH₃)₂ | ~3.3 (q) | -N(CH₂-CH₃)₂ |

| -SO₂-NH- | ~5.0 (br s) |

Note: Predicted chemical shifts (δ) are relative to TMS and can vary based on solvent and temperature.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding network.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each ethyl group, showing clear cross-peaks between the methylene (CH₂) and methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of the ¹³C signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity. This can provide insights into the preferred conformation of the molecule, for example, by showing correlations between protons on the N,N-diethyl groups and the N'-ethyl group, which would help define the spatial arrangement around the S-N bonds. mdpi.com

The S-N bond in sulfonamides possesses partial double-bond character, leading to a significant energy barrier for rotation. researchgate.net This restricted rotation can make the two ethyl groups on the tertiary nitrogen atom of this compound diastereotopic and thus chemically non-equivalent.

At low temperatures, this slow rotation would result in separate signals for each of the two ethyl groups in both the ¹H and ¹³C NMR spectra. As the temperature is increased, the rate of rotation increases. At a certain temperature (the coalescence temperature), the separate signals broaden and merge into a single, time-averaged signal for each type of proton (CH₂ and CH₃) and carbon.

By conducting variable-temperature (VT) NMR experiments and analyzing the line shapes of the exchanging signals, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier around the S-N(diethyl) bond. This provides quantitative information about the conformational dynamics of the molecule. Similar dynamic processes, such as nitrogen inversion, are also possible, although rotation around the S-N bond is typically the most significant dynamic process observed in such systems on the NMR timescale.

Solvent Effects on NMR Chemical Shifts and Coupling Constants

A critical aspect of understanding a molecule's behavior in solution is the study of how its NMR spectrum changes with different solvents. These solvent effects can provide insights into solute-solvent interactions, conformational preferences, and the electronic distribution within the molecule. For this compound, a detailed analysis would involve the acquisition and comparison of ¹H and ¹³C NMR spectra in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities. This would allow for the creation of a data table summarizing the chemical shifts (δ) and coupling constants (J) for each proton and carbon environment in solvents such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄. Such data is essential for a complete spectroscopic characterization but is not currently available in published literature.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides unequivocal information about bond lengths, bond angles, and torsion angles, which are fundamental to understanding a compound's structure and reactivity.

Solid-State Structural Determination and Bond Parameter Analysis

A single-crystal X-ray diffraction study of this compound would yield its asymmetric unit and the packing of molecules within the crystal lattice. This would enable the compilation of a comprehensive table of bond lengths and angles, particularly for the sulfamoyl group and the ethyl substituents. This data would provide a definitive confirmation of its covalent framework in the solid state.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Beyond the individual molecular structure, X-ray crystallography reveals how molecules interact with each other in the crystal. This includes the identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing. An analysis of these interactions is crucial for understanding the physical properties of the solid material. For this compound, one would expect to analyze potential N-H···O or C-H···O hydrogen bonding patterns involving the sulfamoyl group.

Polymorphism and Solid-State Conformational Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. A thorough investigation of this compound would involve screening for different crystalline forms by varying crystallization conditions. The conformational analysis of the diethylamino and ethylsulfamoyl groups in the solid state would also be a key aspect of this study.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. For this compound (C₆H₁₆N₂O₂S), HRMS would be used to experimentally verify its exact mass. A data table presenting the calculated exact mass versus the experimentally observed mass would confirm the compound's elemental composition with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS provides critical insights into its molecular structure by elucidating its fragmentation pathways under controlled conditions. This process involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the subsequent mass analysis of the resulting product ions.

The predicted fragmentation of the protonated this compound molecule, [M+H]⁺, would likely proceed through several key pathways, primarily involving the cleavage of C-N and S-N bonds, as well as alpha-cleavage, a common fragmentation mechanism for aliphatic amines libretexts.org.

The proposed major fragmentation pathways for this compound are summarized in the following table:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (m/z) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 195.13 | 166.09 | 29.04 (C2H5) | [M+H - C2H5]+ |

| 195.13 | 122.07 | 73.06 (C2H5N=CH2) | [CH3CH2NHSO2]+ |

| 195.13 | 102.06 | 93.07 (CH3CH2NHSO2) | [(C2H5)2N]+ |

| 195.13 | 72.08 | 123.05 (C2H5NHSO2H) | [CH2=N(C2H5)]+ |

The primary fragmentation pathways are proposed as follows:

Loss of an Ethyl Radical: A common initial fragmentation step for compounds containing ethyl groups is the loss of an ethyl radical (C2H5•) through homolytic cleavage. For the protonated molecule, this would result in a fragment ion at m/z 166.09.

Cleavage of the S-N Bond: The bond between the sulfur atom and the diethylamino group is susceptible to cleavage. This fragmentation would lead to the formation of a protonated ethylsulfamoyl ion ([CH3CH2NHSO2]⁺) at m/z 122.07, accompanied by the neutral loss of diethylamine (B46881).

Cleavage of the S-N Bond with Charge Retention on the Diethylamino Group: Alternatively, cleavage of the same S-N bond can result in the charge being retained by the diethylamino fragment, yielding a diethylaminium ion ([(C2H5)2N]⁺) at m/z 102.06. This is a common pathway for sulfonamides nih.gov.

Alpha-Cleavage: Alpha-cleavage is a characteristic fragmentation for aliphatic amines, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom libretexts.org. In the case of the diethylamino group, this would lead to the formation of a stable iminium ion. Cleavage of the bond between the two ethyl groups on the nitrogen, followed by a hydrogen rearrangement, could result in the formation of an N-ethyl-N-methyliminium ion or a similar structure, though a more direct alpha-cleavage leading to a fragment at m/z 72.08, corresponding to [CH2=N(C2H5)]⁺, is also plausible.

These proposed fragmentation pathways provide a foundational understanding of the gas-phase chemistry of this compound under tandem mass spectrometry conditions. Experimental verification would be necessary to confirm the exact masses and relative abundances of these fragment ions.

Chemical Reactivity and Transformation Mechanisms of Diethyl Ethylsulfamoyl Amine

Reactions at the Sulfamide (B24259) Nitrogen Atoms

The two nitrogen atoms of the sulfamide group exhibit distinct reactivity profiles due to their different substitution patterns. The lone pair of electrons on these nitrogen atoms is less available for chemical reactions compared to simple amines because of delocalization towards the electron-deficient sulfur atom.

The nitrogen atoms in Diethyl(ethylsulfamoyl)amine can undergo alkylation and acylation, which are fundamental reactions for introducing new substituents.

Alkylation: The N-alkylation of sulfamides typically requires strong bases to deprotonate the nitrogen atom, creating a more potent nucleophile. The resulting anion can then react with an alkylating agent, such as an alkyl halide. The reactivity for alkylation is generally higher for the less substituted nitrogen. In this compound, the ethylamino nitrogen (N-H) is the primary site for alkylation after deprotonation. Various methods, including the use of alcohols as alkylating agents in the presence of a catalyst, can be employed for the N-alkylation of amides and related compounds. chemrxiv.org Solvent-free phase-transfer catalytic conditions using microwaves have also been shown to be effective for the rapid N-alkylation of amides. mdpi.com

Acylation: Acylation introduces an acyl group (R-C=O) onto the nitrogen atom. This reaction is commonly carried out using acylating agents like acid chlorides or anhydrides. nih.govsemanticscholar.org The reaction often requires a base to neutralize the acidic byproduct (e.g., HCl). semanticscholar.org For sulfonamides, catalysts such as bismuth(III) salts can facilitate N-acylation under both solvent and solvent-free conditions. researchgate.net Carboxylic acid anhydrides have been observed to be more reactive than acid chlorides in these reactions. researchgate.net The less sterically hindered ethylamino nitrogen is the more probable site of acylation.

Table 1: General Conditions for N-Alkylation and N-Acylation of Sulfonamides

| Reaction | Reagent/Catalyst | Conditions | Product Type |

|---|---|---|---|

| Alkylation | Alkyl Halide / Strong Base (e.g., NaH) | Anhydrous solvent | N-Alkyl Sulfonamide |

| Alcohol / Catalyst (e.g., Palladium) | High temperature | N-Alkyl Sulfonamide | |

| Acylation | Acid Chloride / Base (e.g., Pyridine) | Inert solvent | N-Acyl Sulfonamide |

| Acid Anhydride / Catalyst (e.g., BiCl₃) | Solvent or solvent-free | N-Acyl Sulfonamide |

The basicity of the nitrogen atoms in this compound is significantly suppressed compared to analogous alkylamines. This is due to the strong electron-withdrawing effect of the sulfonyl group (-SO₂-), which delocalizes the nitrogen lone pair, making it less available for protonation.

A sulfonamide nitrogen is considerably different from an amine nitrogen; its electron doublet interacts strongly with the adjacent RSO₂ group, similar to how a nitrogen's lone pair in an amide interacts with the carbonyl group through resonance. reddit.com Consequently, sulfonamides are very weak bases, with pKa values for the protonated form being profoundly negative (e.g., ~-5.5). reddit.com This means that in typical aqueous acidic solutions, such as 10% HCl, protonation of the nitrogen is minimal. reddit.com Instead, protonation may preferentially occur on the sulfonyl oxygen atoms. Studies on the parent compound, sulfamide, in aqueous solution have shown complex protonation equilibria involving both acid- and base-catalyzed exchange reactions. acs.org The basicity follows the general trend where alkyl groups increase basicity, but the overriding factor is the resonance delocalization caused by the sulfonyl group. masterorganicchemistry.com

The nucleophilicity of amines is a direct consequence of the lone pair of electrons on the nitrogen atom. However, as with basicity, the nucleophilic character of the nitrogen atoms in this compound is substantially diminished. The delocalization of the nitrogen lone pair into the S=O bonds reduces the electron density on the nitrogen, making it a weaker nucleophile.

While the nucleophilicity of amines generally increases with alkyl substitution (primary < secondary), the electronic effect of the sulfonyl group is the dominant factor in sulfamides. masterorganicchemistry.com Therefore, this compound is expected to be a significantly weaker nucleophile than diethylamine (B46881) or ethylamine (B1201723). Its reactions with electrophiles will be much slower and may require more forcing conditions or catalysis. The relative nucleophilicity of the two nitrogen atoms would also be influenced by sterics, with the less hindered ethylamino nitrogen being slightly more reactive towards smaller electrophiles.

Cleavage and Degradation Pathways of the Sulfamoyl Linkage

The sulfur-nitrogen (S-N) bond in the sulfamoyl group is the most susceptible linkage to cleavage under certain chemical conditions.

The hydrolytic stability of the sulfamoyl linkage is a critical aspect of the molecule's persistence. Generally, sulfonamides are relatively stable to hydrolysis under typical environmental conditions. nih.gov

Studies on a range of sulfonamides have demonstrated that their hydrolytic stability is pH-dependent. They are most stable in neutral to alkaline conditions (pH 7-9). nih.govresearchgate.net For instance, many sulfonamides show no significant degradation at pH 9 over extended periods. nih.govresearchgate.net As the pH becomes more acidic, the rate of hydrolysis tends to increase. researchgate.net However, even under acidic conditions (e.g., pH 4), the half-life can still be greater than a year for many sulfonamides at room temperature. nih.gov The mechanism of hydrolysis can involve nucleophilic attack of water or hydroxide on the sulfur atom, leading to the cleavage of the S-N bond. The protonation state of the molecule, influenced by the pH, affects its susceptibility to hydrolysis. researchgate.net

Table 2: Hydrolytic Stability of Sulfonamides at 25°C

| pH Condition | General Stability | Half-life (t½) |

|---|---|---|

| Acidic (pH 4) | Variable, generally less stable | Can be > 1 year for some compounds nih.gov |

| Neutral (pH 7) | Generally stable | > 1 year for most compounds nih.gov |

| Alkaline (pH 9) | Very stable | > 1 year for all tested compounds nih.gov |

The sulfamoyl group can be transformed through both reductive and oxidative pathways, leading to the cleavage of the S-N bond or modification of the sulfur center.

Reductive Transformations: The reductive cleavage of the N-S bond in sulfonamides is a challenging transformation that typically requires potent reducing agents. Classic methods involve the use of alkali metals like sodium or lithium in liquid ammonia. acs.org More recently, neutral organic super-electron-donor reagents have been developed that can cleave the arenesulfonyl group in sulfones and sulfonamides under milder conditions. strath.ac.uk Another approach involves a two-electron reduction driven by the oxidation of a P(III) to a P(V) species, which generates sulfinate and imine products that can be further functionalized. chemrxiv.org These reactions effectively break the robust S-N bond, yielding the constituent amine and a sulfur-containing fragment.

Reactions Involving the Ethyl Moieties

The ethyl groups attached to the nitrogen atoms in this compound represent key sites for chemical transformations, particularly through oxidative pathways. These reactions are central to its metabolic fate and offer routes for synthetic derivatization.

The metabolic transformation of molecules containing N-alkyl groups is a critical area of study in drug development and toxicology. For this compound, the ethyl moieties are susceptible to oxidative metabolism, a process typically catalyzed by the cytochrome P450 (CYP) family of enzymes. mdpi.comnih.gov The primary oxidative attack often occurs at the carbon atom adjacent (α-carbon) to the nitrogen.

This enzymatic process involves the abstraction of a hydrogen atom from the α-carbon, followed by the incorporation of a hydroxyl group, leading to the formation of an unstable carbinolamine (or α-hydroxyethyl) intermediate. mdpi.com This intermediate can then spontaneously decompose through C-N bond cleavage. This entire process is known as oxidative N-dealkylation, a major metabolic pathway for many xenobiotics. mdpi.commdpi.com

In the case of this compound, this would result in two primary transformations:

N-De-ethylation: The carbinolamine intermediate breaks down to yield acetaldehyde (B116499) and the corresponding N-de-ethylated sulfonamide. This process can occur sequentially, first removing one ethyl group from the diethylamino moiety and potentially a second, leading to mono- and di-dealkylated products.

Formation of Metabolites: The resulting de-ethylated sulfonamides are more polar than the parent compound, which generally facilitates their excretion from the body. The released acetaldehyde is a reactive aldehyde that is further metabolized.

While N-dealkylation is often the major pathway, other oxidative processes can occur, though typically to a lesser extent. nih.gov For instance, oxidation could potentially occur at the terminal carbon (ω-carbon) of an ethyl group to form a primary alcohol, which could be further oxidized to a carboxylic acid. The specific metabolites formed can depend on which CYP isozymes are involved. nih.govuniba.it For example, studies on the related compound N,N-diethyl-m-toluamide (DEET) show that different CYP isozymes catalyze ring oxidation versus N-deethylation. nih.gov

Beyond biological oxidation, modern synthetic chemistry offers powerful tools for modifying molecules at traditionally unreactive positions. One such strategy is transition-metal-catalyzed C-H activation. While specific literature on the C-H activation of this compound is not available, the principles can be hypothetically applied to its ethyl moieties.

C-H activation involves the cleavage of a carbon-hydrogen bond and the formation of a new carbon-carbon or carbon-heteroatom bond. This approach avoids the need for pre-functionalized starting materials and offers a more direct route to complex molecules.

A hypothetical C-H functionalization of an ethyl group on this compound could proceed as follows:

Coordination: A transition metal catalyst (e.g., based on palladium, rhodium, or iridium) coordinates to the molecule. The sulfonamide group itself, or a suitably introduced directing group, could direct the catalyst to a specific C-H bond.

C-H Cleavage: The metal center mediates the cleavage of a C-H bond on one of the ethyl groups, forming a metallacyclic intermediate. The regioselectivity (i.e., which C-H bond is cleaved) would be a significant challenge, depending on steric and electronic factors.

Functionalization: The resulting carbon-metal bond can then react with a variety of coupling partners to introduce new functional groups. For example, reaction with an aryl halide (in a Suzuki or Heck-type coupling) could attach an aromatic ring, or reaction with an alkene could extend the carbon chain.

This strategy would provide a novel pathway for creating a library of this compound derivatives for various applications, bypassing traditional multi-step synthetic sequences.

Theoretical and Computational Chemistry of Diethyl Ethylsulfamoyl Amine

Reaction Mechanism Studies

Potential Energy Surface (PES) Mapping

The conformational landscape of a molecule is dictated by its potential energy surface (PES), which maps the energy of a molecule as a function of its geometry. For Diethyl(ethylsulfamoyl)amine, PES mapping is crucial for identifying stable conformers and the transition states that interconnect them. The rotation around key single bonds, such as the S-N and C-N bonds, gives rise to various rotamers.

Computational methods, particularly quantum chemical calculations, are employed to construct the PES. A common approach involves systematically varying specific dihedral angles and calculating the single-point energy at each step. For this compound, the rotation of the ethyl groups attached to the amine and sulfamoyl nitrogen atoms, as well as the diethylamino group, would be of primary interest.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 1.25 |

| C | -60° (gauche) | 0.00 |

This table presents hypothetical data for illustrative purposes, showcasing how PES mapping can distinguish between the energies of different spatial arrangements of the molecule.

The results of a PES scan can reveal the global minimum energy conformation, which is the most stable arrangement of the atoms in the molecule, as well as local minima corresponding to other stable conformers. The energy barriers between these conformers, representing the transition states, can also be determined. This information is fundamental to understanding the molecule's flexibility and how it might interact with other molecules. For instance, in related sulfonamides, the orientation of the amino group relative to the sulfonyl group has been shown to significantly influence the molecule's properties. nih.gov

Computational Studies of Catalytic Cycles

While specific catalytic cycles involving this compound are not extensively documented in the literature, computational studies on related sulfonamides in catalytic processes provide a framework for understanding its potential role. Sulfonamides can act as ligands for metal catalysts or participate directly in catalytic reactions.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of catalytic cycles. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows for the identification of the rate-determining step and provides insights into how the catalyst influences the reaction rate and selectivity.

For example, in a hypothetical metal-catalyzed cross-coupling reaction where a sulfonamide is a ligand, DFT calculations could be used to:

Model the coordination of the sulfonamide to the metal center: This would involve optimizing the geometry of the metal-sulfonamide complex and analyzing the nature of the bonding.

Investigate the elementary steps of the catalytic cycle: This includes oxidative addition, transmetalation, and reductive elimination. The transition state for each step would be located and its energy calculated.

Assess the influence of the sulfonamide ligand on the catalytic activity: By comparing the energy profiles of the reaction with and without the sulfonamide ligand, or with different sulfonamide ligands, the role of the ligand can be understood.

Recent research has demonstrated the use of photocatalysis for the late-stage functionalization of sulfonamides, proceeding through sulfonyl radical intermediates. nih.govresearchgate.net Computational studies can be instrumental in understanding the electronic excitations and energy transfer processes involved in such photocatalytic cycles.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can have a profound impact on the properties and reactivity of a molecule. For this compound, both explicit and implicit solvent models can be employed in computational studies to account for these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Quantum chemical calculations on sulfonamide derivatives in various solvents have shown that solvent polarity can influence:

Molecular Geometry: Bond lengths and angles can be subtly altered by the solvent environment.

Electronic Properties: The dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) are sensitive to the solvent.

Reactivity: The rates of chemical reactions can be significantly affected by the solvent's ability to stabilize or destabilize reactants, transition states, and products. For instance, the quaternization of tertiary amines, a reaction class relevant to the diethylamino group, is highly sensitive to the solvent used. researchgate.net

Table 2: Hypothetical Calculated Dipole Moments of this compound in Different Solvents

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 3.5 |

| Toluene | 2.4 | 4.2 |

| Acetonitrile | 37.5 | 5.8 |

| Water | 80.1 | 6.5 |

This table illustrates the expected trend of increasing dipole moment with increasing solvent polarity, based on computational studies of similar molecules.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying the properties of individual conformations, Molecular Dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the observation of conformational changes, molecular vibrations, and interactions with the surrounding environment.

For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating its behavior over a period of nanoseconds or even microseconds. The trajectory generated from the simulation provides a wealth of information, including:

Conformational Preferences: By analyzing the distribution of dihedral angles over the course of the simulation, the most populated conformations can be identified.

Flexibility and Dynamics: The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify the most flexible regions of the molecule.

Solvent Interactions: The simulation can reveal the nature and lifetime of hydrogen bonds and other interactions between this compound and the solvent molecules.

Supramolecular Chemistry and Intermolecular Interactions of Diethyl Ethylsulfamoyl Amine

Hydrogen Bonding Networks in Solution and Solid State

Primary and secondary amines are well-known for their capacity to form hydrogen bonds, acting as both hydrogen bond donors (via the N-H group) and acceptors (via the lone pair of electrons on the nitrogen atom). study.comlibretexts.orglibretexts.org In the case of Diethyl(ethylsulfamoyl)amine, a secondary amine, the presence of a hydrogen atom attached to a nitrogen atom allows it to participate in hydrogen bonding. study.com These interactions are significantly stronger than van der Waals forces and play a crucial role in determining the physical properties of amines, such as their boiling points and solubility. libretexts.orglibretexts.org

In the solid state, these hydrogen bonds would be expected to lead to the formation of ordered, three-dimensional crystalline structures. In solution, the nature of the solvent would heavily influence the hydrogen-bonding network. Protic solvents would compete for hydrogen bonding sites, while aprotic solvents would allow for the formation of amine-amine hydrogen bonds. While tertiary amines lack an N-H bond and cannot act as hydrogen bond donors, they can still function as acceptors. libretexts.orglibretexts.org

Formation of Aggregates and Self-Assembly

The directional nature of hydrogen bonds can drive the self-assembly of molecules into larger, well-defined aggregates. nih.govmdpi.com For a molecule like this compound, it is conceivable that hydrogen bonding could lead to the formation of chains or cyclic structures. The specific architecture of these aggregates would depend on factors such as molecular geometry and the electronic properties of the substituent groups. While some simple amines, like diethylamine (B46881), have been shown to form supramolecular helical structures, it is unknown if this compound would exhibit similar behavior. wikipedia.org

Interactions with Model Chemical Systems

Solvent-Solute Interactions

The interactions between a solute and solvent are fundamental to understanding chemical processes in solution. For this compound, these interactions would be dictated by its ability to engage in hydrogen bonding and dipole-dipole interactions. In polar, protic solvents like water, the amine would act as both a hydrogen bond donor and acceptor. libretexts.org In polar, aprotic solvents, the amine's N-H group could form hydrogen bonds with acceptor sites on the solvent molecules. The solubility of amines generally decreases as the length of the hydrocarbon chains increases, due to the disruption of the solvent's hydrogen-bonding network. libretexts.org

Binding to Designed Host Molecules or Surfaces

Host-guest chemistry involves the formation of complexes between a host molecule, which possesses a binding cavity, and a guest molecule. nih.govnih.govmdpi.com The binding is driven by non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. mdpi.com Given the presence of a secondary amine group, this compound could potentially act as a guest, binding to host molecules that have complementary hydrogen bond donor or acceptor sites within their cavities. mdpi.com The specificity of this binding would be determined by the size, shape, and chemical complementarity of the host and guest.

Computational Prediction of Intermolecular Interactions (AIM, ELF, LOL, RDG)

In the absence of experimental data, computational methods provide powerful tools for predicting and analyzing intermolecular interactions. nih.govresearchgate.net

Atoms in Molecules (AIM): This quantum chemical method analyzes the topology of the electron density to characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions provide a visualization of electron pair localization in a molecule, offering insights into chemical bonding and the regions most likely to be involved in intermolecular interactions. researchgate.netresearchgate.net

Reduced Density Gradient (RDG): This technique is used to identify and visualize non-covalent interactions in real space, distinguishing between attractive (like hydrogen bonds) and repulsive interactions. researchgate.net

These computational tools could be applied to this compound to theoretically model its hydrogen bonding capabilities, predict its self-assembly behavior, and analyze its potential interactions with various solvents and host molecules.

Diethyl Ethylsulfamoyl Amine As a Chemical Intermediate or Reagent in Synthetic Applications

Role in the Synthesis of Complex Organic Molecules

A thorough search of scientific databases indicates that Diethyl(ethylsulfamoyl)amine is not commonly cited as a key intermediate or building block in the synthesis of complex organic molecules. In principle, a molecule with its structure—a sulfamide (B24259)—could serve several roles in organic synthesis. Sulfonamides and sulfamides are recognized as important functional groups and are used as intermediates in drug development and the synthesis of various scaffolds. researchgate.net

Catalytic Applications in Organic Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amines are a cornerstone of organocatalysis, often functioning as Brønsted bases (proton acceptors) or Lewis bases (electron-pair donors).

While the structure of this compound contains nitrogen atoms, its potential as an acid-base catalyst has not been reported. The electron-withdrawing nature of the central sulfonyl group (-SO₂-) significantly reduces the basicity of the adjacent nitrogen atoms compared to simple alkylamines like diethylamine (B46881) or triethylamine (B128534). This decreased basicity would likely render it an ineffective Brønsted base catalyst for reactions that require significant proton abstraction. Consequently, no studies were found that utilize this compound for applications in organocatalysis.

The nitrogen and oxygen atoms in the sulfamoyl group of this compound possess lone pairs of electrons, which could theoretically coordinate with a transition metal center. In coordination chemistry, ligands containing N and O donor atoms are crucial in tuning the electronic and steric properties of a metal catalyst.

Despite this potential, a review of the literature did not yield any instances of this compound, or derivatives thereof, being used as a ligand in transition metal catalysis. The development of ligands for catalysis is a highly active field, with researchers frequently synthesizing complex molecules to achieve high activity and selectivity. researchgate.net For example, N,N-diethylnicotinamide has been studied as a ligand in the formation of crosslinked metal complexes. researchgate.net However, the specific compound this compound does not appear to have been explored for this purpose.

Use in Materials Science (e.g., Polymer Chemistry, Precursors for Functional Materials)

This compound has not been identified as a monomer for polymerization or as a precursor for functional materials in the reviewed literature.

In polymer science, related but structurally distinct molecules such as N,N-diethylacrylamide are used to create thermoresponsive polymers like Poly(N,N-diethylacrylamide) (PDEAm). mdpi.comreading.ac.uk These polymers exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a phase transition from soluble to insoluble in water as the temperature increases. mdpi.com This property is valuable for creating "smart" materials and thermoreversible gels. reading.ac.uk However, these applications are based on the acrylamide (B121943) functional group, which is absent in this compound, and the findings are not transferable. No evidence was found for the use of this compound in materials science.

Development of Novel Reagents Utilizing the Sulfamoyl Moiety

The sulfamoyl group is a key component in a variety of reagents, particularly for introducing sulfonamide functionalities into molecules, a common strategy in medicinal chemistry. The development of novel reagents often involves activating the sulfamoyl core to facilitate its transfer to a nucleophile (e.g., an alcohol or amine).

While there are no specific reagents reported as being developed directly from this compound, the general field provides context for its potential use. For instance, N-acylsulfenamides, which contain a related S-N bond, have been developed as effective reagents for creating unsymmetrical disulfides under mild conditions. nih.govnih.gov The synthesis of these and other sulfur-nitrogen compounds often relies on precursors that can be activated to react with nucleophiles. A compound like this compound could theoretically serve as a precursor for a sulfamoylating agent, such as a sulfamoyl chloride, though such a pathway has not been documented in the literature.

Advanced Analytical Methodologies for Process Monitoring and Purity Assessment

Chromatographic Techniques (GC, HPLC, SFC) for Separation and Quantification

Chromatographic methods are fundamental for separating Diethyl(ethylsulfamoyl)amine from impurities and quantifying its concentration. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC): Due to the potential for thermal degradation and the polar nature of the amine group, direct GC analysis of this compound can be challenging, often leading to peak tailing and poor reproducibility. vt.edu To overcome these issues, derivatization is a common strategy. The derivatization of the amine group, for instance, through acylation, can increase the volatility and thermal stability of the analyte, allowing for sharp, well-resolved peaks. For analogous amine compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is frequently employed for quantification and identification of impurities. vt.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. helsinki.fi Reversed-phase HPLC with a C18 or C8 column is typically the method of choice. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. Due to the lack of a strong chromophore in this compound, UV detection can be challenging at low concentrations. h-brs.de Therefore, derivatization with a UV-active or fluorescent tag is often employed to enhance detection sensitivity. h-brs.deosha.gov Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for universal detection without the need for derivatization.

Supercritical Fluid Chromatography (SFC): SFC presents a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. This technique can offer faster analysis times and reduced solvent consumption. For the separation of polar compounds like amines, a polar stationary phase and the addition of a polar co-solvent, such as methanol containing a basic additive, are often necessary to achieve good peak shapes and resolution.

Interactive Data Table: Comparison of Chromatographic Conditions for Amine Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

| Typical Column | Capillary column with a non-polar or medium-polarity stationary phase | C18 or C8 reversed-phase column | Chiral or achiral packed columns (e.g., silica, diol) |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Methanol and water/buffer mixture | Supercritical CO2 with a polar co-solvent (e.g., Methanol) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis, Diode Array Detector (DAD), Fluorescence Detector (FLD), ELSD, CAD, MS | UV-Vis, DAD, MS |

| Derivatization | Often required to improve volatility and peak shape | May be required for enhanced UV or fluorescence detection | Less common, but can be used for specific applications |

| Key Advantage | High resolution for volatile compounds | Wide applicability for non-volatile compounds | Fast analysis and reduced organic solvent usage |

In-situ Spectroscopic Monitoring of Reactions

Real-time monitoring of the synthesis of this compound is critical for process understanding, optimization, and control. In-situ spectroscopic techniques provide continuous data on the reaction progress without the need for sampling and offline analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the disappearance of reactants and the formation of products in real-time. researchgate.net By immersing an ATR probe directly into the reaction vessel, characteristic vibrational bands of functional groups can be tracked. For the synthesis of this compound, one could monitor the decrease in the intensity of the N-H stretching vibrations of the starting amine and the appearance of new bands associated with the sulfamoyl group.

Raman Spectroscopy: Raman spectroscopy is another valuable technique for in-situ reaction monitoring, particularly in aqueous or solvent-based systems, as it is less sensitive to water interference than FTIR. nih.govresearchgate.net It can provide information on the changes in chemical bonds and molecular structure as the reaction proceeds. The formation of the S-N bond in this compound would likely have a characteristic Raman shift that could be monitored.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can penetrate through slurries and suspensions, making it suitable for monitoring heterogeneous reaction mixtures. By applying chemometric models, NIR spectra can be correlated with the concentrations of reactants, intermediates, and the final product, enabling real-time process control.

Interactive Data Table: In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Information Obtained | Advantages for this compound Synthesis |

| FTIR Spectroscopy | Vibrational spectroscopy based on the absorption of infrared radiation. | Real-time concentration changes of reactants and products based on functional group analysis. | High sensitivity to changes in polar functional groups like N-H and S=O. |

| Raman Spectroscopy | Vibrational spectroscopy based on the inelastic scattering of monochromatic light. | Information on molecular structure and bond vibrations. researchgate.net | Less interference from water, suitable for aqueous reaction media. |

| NIR Spectroscopy | Vibrational spectroscopy utilizing the near-infrared region of the electromagnetic spectrum. | Quantitative information on the concentration of major components in the reaction mixture. | Can be used for non-invasive monitoring through glass or quartz windows. |

Thermal Analysis (TGA, DSC) for Material Characterization

Thermal analysis techniques are employed to characterize the thermal stability and phase behavior of this compound, which is crucial for storage and processing.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org This analysis provides information on the thermal stability and decomposition profile of this compound. The onset temperature of decomposition is a critical parameter for determining the maximum processing temperature. TGA can also be used to quantify the amount of residual solvents or volatile impurities.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net This technique is used to determine the melting point, glass transition temperature, and to study polymorphism of this compound. researchgate.net Understanding the polymorphic form is critical in the pharmaceutical industry as different polymorphs can have different physical properties, such as solubility and bioavailability.

The combination of TGA and DSC in a simultaneous thermal analyzer (STA) allows for the concurrent measurement of mass change and heat flow on the same sample under identical conditions, providing a more comprehensive thermal characterization. netzsch.comnetzsch.com

Interactive Data Table: Thermal Analysis Techniques for Material Characterization

| Technique | Measurement Principle | Key Parameters Determined | Relevance for this compound |

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. libretexts.org | Decomposition temperature, thermal stability, presence of volatiles. | Establishes safe handling and processing temperatures. |

| Differential Scanning Calorimetry (DSC) | Measures heat flow as a function of temperature. researchgate.net | Melting point, glass transition, polymorphism, purity. researchgate.net | Characterizes physical properties and solid-state form. |

Future Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of sulfamides often involves the use of harsh reagents and generates significant waste. acs.orgacs.org Future research will likely prioritize the development of more environmentally friendly and efficient methods for synthesizing Diethyl(ethylsulfamoyl)amine and related compounds. tandfonline.com This includes the exploration of "green" solvents, such as water, and the use of less toxic starting materials. researchgate.netresearchgate.net One promising avenue is the use of sodium sulfinate as a stable and commercially available sulfur source, coupled with nitroarenes as the nitrogen-containing reactant, in water-based systems. researchgate.net Another area of focus is the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. researchgate.net The goal is to create synthetic pathways that are not only more sustainable but also more cost-effective and scalable. acs.org

Recent advancements in synthetic chemistry have demonstrated the potential for oxidative chlorination in sustainable solvents as a general and mild approach to sulfonamide synthesis. researchgate.net Such strategies, if adapted for this compound, could significantly reduce the environmental impact of its production. Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will continue to be a key objective to improve efficiency and reduce waste. researchgate.net

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the mechanisms underlying the formation and reactions of this compound is crucial for optimizing existing synthetic methods and developing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical transformations. For instance, kinetic studies can provide valuable insights into reaction rates and the factors that influence them, while spectroscopic and crystallographic methods can help to identify and characterize reaction intermediates.

Understanding the role of catalysts and the nature of transition states will be paramount. For example, in copper-catalyzed reactions for the synthesis of sulfonamides, a deeper understanding of the catalytic cycle could lead to the design of more efficient and selective catalysts. Mechanistic investigations into reactions such as the hydrolysis of related sulfonamide structures can also inform the stability and potential applications of this compound under various conditions. researchgate.net

Design of Next-Generation Sulfamide (B24259) Derivatives with Tuned Properties

The sulfamide functional group is a versatile scaffold in medicinal chemistry, and derivatives of this compound could possess a wide range of biological activities. tandfonline.com Future research will focus on the rational design and synthesis of novel sulfamide derivatives with properties tailored for specific applications. nih.gov This will involve modifying the ethyl groups on the amine and sulfamoyl nitrogen to influence factors such as solubility, lipophilicity, and binding affinity to biological targets. ijpsjournal.com

The concept of molecular hybridization, where the sulfamide moiety is combined with other bioactive scaffolds, is a promising strategy for creating new therapeutic agents. tandfonline.com By understanding the structure-activity relationships of existing sulfonamides, researchers can design next-generation compounds with enhanced potency, selectivity, and pharmacokinetic profiles. ijpsjournal.com This design process will be increasingly guided by computational methods, allowing for the virtual screening of large compound libraries before committing to synthetic efforts. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical compounds are prepared, offering advantages in terms of safety, efficiency, and scalability. acs.orgacs.orgflemingcollege.ca The integration of these technologies into the synthesis of this compound and its derivatives is a key area for future research. nih.govacs.org Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. acs.orgacs.org

Automated platforms can be used to rapidly synthesize and screen libraries of sulfamide derivatives, accelerating the discovery of compounds with desired properties. nih.govacs.org A fully automated two-step flow process has already been developed for the preparation of secondary sulfonamides, demonstrating the feasibility of this approach. acs.org Applying these techniques to this compound would enable the efficient exploration of its chemical space and the optimization of its synthesis. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.netscilit.com In the context of this compound, advanced computational modeling will play a crucial role in predicting its properties and guiding experimental research. york.ac.uk Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the molecule, providing insights that are difficult to obtain through experiments alone. researchgate.net

Molecular docking simulations can be employed to predict the binding of this compound derivatives to biological targets, aiding in the design of new drugs. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of sulfamides with their biological activity, further enhancing the predictive power of computational approaches. nih.gov The synergy between computational modeling and experimental validation will be essential for accelerating the pace of discovery and innovation in the field of sulfamide chemistry. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of diethyl(ethylsulfamoyl)amine while minimizing byproduct formation?

- Methodological Answer : Begin with a stepwise approach:

- Reagent Selection : Use high-purity diethylamine and ethylsulfamoyl chloride under inert conditions (e.g., nitrogen atmosphere) to reduce oxidation side reactions.

- Temperature Control : Maintain the reaction at 0–5°C during sulfamoylation to suppress thermal decomposition .

- Solvent Optimization : Polar aprotic solvents like dichloromethane or acetonitrile enhance reaction efficiency. Monitor pH to avoid hydrolysis of intermediates.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the product .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and assess stereochemical purity. Compare chemical shifts with computed spectra (DFT methods) for validation .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns to confirm molecular formula.

- HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection (λ = 210–280 nm) to quantify impurities. Calibrate using spiked standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use fume hoods for all manipulations .

- Ventilation : Ensure local exhaust ventilation (LEV) systems are operational to maintain airborne concentrations below OSHA’s permissible exposure limits (PELs) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .

Advanced Research Questions